5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-phenacylsulfanyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-24(26(32)30-20-11-6-7-12-22(20)33-2)25(23-13-8-14-34-23)19(15-28)27(29-17)35-16-21(31)18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTPOXQJFYCTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Understanding its biological activity is crucial for its application in drug development.
Chemical Structure
The compound's structure includes a furan ring, a methoxyphenyl group, and a phenylcarbamoyl group, which contribute to its diverse chemical reactivity and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H24N4O4S |
| CAS Number | 207003-79-0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, indicating potential applications in skin-whitening formulations. Furthermore, it may modulate pathways associated with inflammation and cancer cell proliferation.
Anti-Cancer Activity
Research has indicated that compounds similar to 5-cyano derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related dihydropyridines have shown inhibition of cell proliferation in breast and colon cancer models. The specific mechanisms often involve apoptosis induction and cell cycle arrest.
Anti-Microbial Properties
The compound has been evaluated for its anti-microbial activity against a range of pathogens. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In animal models, compounds with similar structures have been shown to reduce inflammation markers such as TNF-alpha and IL-6. These findings suggest that 5-cyano derivatives may be beneficial in treating inflammatory conditions.
Case Studies
- Study on Anti-Cancer Activity : A study involving the synthesis of various dihydropyridine derivatives reported that a structural analog exhibited IC50 values below 20 µM against MCF-7 (breast cancer) cells, indicating strong anti-cancer potential.
- Anti-Microbial Evaluation : In a comparative study, 5-cyano derivatives were tested against standard antibiotics showing enhanced activity against resistant strains of Staphylococcus aureus.
- Inflammation Model : A model using LPS-induced inflammation in mice demonstrated that administration of the compound reduced paw edema significantly compared to control groups.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
Spectroscopic and Physicochemical Properties
- NMR Analysis : highlights that substituents in regions analogous to the thioether side chain (e.g., positions 29–36 and 39–44) cause distinct chemical shifts, suggesting altered electronic environments . For example, the target compound’s unsubstituted phenyl group may result in upfield shifts compared to halogenated analogs.
- Molecular Weight and logP : The target compound (MW = 524.6 g/mol) has a lower molecular weight than AZ331 (MW = 565.6 g/mol) and ’s dichloro derivative (MW = 570.9 g/mol). Its logP is estimated to be moderate (~3.5), balancing solubility and membrane permeability .
Q & A
Q. What are common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step routes with critical optimization parameters:
- Key Steps : Cyclocondensation of dihydropyridine precursors, followed by functionalization of the sulfanyl and carboxamide groups .
- Optimization Factors :
- Temperature : Controlled between 60–80°C to avoid side reactions (e.g., furan ring decomposition).
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilic addition of the cyano group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
- Yield Improvement : DOE (Design of Experiments) methods reduce trial-and-error, focusing on molar ratios and solvent polarity .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the dihydropyridine core and substituent positions (e.g., methoxyphenyl vs. furan).
- IR Spectroscopy : Identifies functional groups (C≡N stretch ~2200 cm⁻¹, S–C=O stretch ~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 532.1542) .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states for sulfanyl group incorporation, predicting activation energies .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- Feedback Loops : Experimental data (e.g., failed intermediates) refine computational models to prioritize viable pathways .
Q. How do structural modifications influence bioactivity?
Comparative SAR (Structure-Activity Relationship) studies reveal:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Furan-2-yl | Enhances calcium channel binding (IC₅₀ = 12 µM) | |
| 2-Methoxyphenyl | Reduces CYP450 metabolism (t₁/₂ increased by 40%) | |
| 2-Oxo-2-phenylethyl | Improves solubility (LogP reduced from 3.8 to 2.5) | |
| Replacing the furan with thiophene decreases analgesic activity by 60%, highlighting its role in target engagement . |
Q. How to resolve contradictions in reported biological data (e.g., synergistic vs. antagonistic effects)?
- Dose-Response Analysis : Test compound across a gradient (1 nM–100 µM) to identify biphasic effects.
- Target Profiling : Use kinase/GPCR panels to rule off-target interactions.
- Combination Studies : Isobolographic analysis quantifies synergism with NSAIDs (e.g., Celecoxib) .
Q. What strategies mitigate toxicity risks during preclinical evaluation?
- In Silico Tox Prediction : Tools like ProTox-II flag hepatotoxicity risks (e.g., methoxy group metabolism to quinones).
- In Vitro Assays : Ames test for mutagenicity; hemolysis assays for hematotoxicity (IC₅₀ > 100 µM deemed safe) .
- Metabolite Tracking : LC-MS identifies reactive intermediates (e.g., epoxide formation) .
Methodological Best Practices
- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize synthesis and bioassays .
- Data Validation : Cross-correlate NMR shifts with computational chemical shifts (e.g., ACD/Labs software) .
- Contradiction Resolution : Apply Hill slope models to distinguish true synergism from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
